molecular formula C17H15N3O4S B3685799 4-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine

4-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine

Cat. No.: B3685799
M. Wt: 357.4 g/mol
InChI Key: UCRIBNOKBDSPEQ-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine is a synthetic organic compound belonging to the thiazole family. This compound is characterized by the presence of a thiazole ring, substituted with a 3,4-dimethoxyphenyl group and a 3-nitrophenyl group. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by the reaction of α-haloketones with thiourea under basic conditions to form the thiazole core.

    Substitution Reactions:

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential anti-cancer and anti-inflammatory properties.
  • Explored as a candidate for drug development due to its ability to interact with biological targets.

Industry:

  • Utilized in the development of new materials with specific electronic or optical properties.
  • Employed in the synthesis of dyes and pigments.

Mechanism of Action

The biological activity of 4-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine is thought to be mediated through its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it might inhibit certain kinases involved in cell proliferation, thereby exhibiting anti-cancer activity.

Comparison with Similar Compounds

    4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine: Lacks the nitro group, which may result in different biological activities.

    N-(3-Nitrophenyl)-1,3-thiazol-2-amine: Lacks the 3,4-dimethoxyphenyl group, potentially altering its chemical reactivity and biological properties.

Uniqueness: The presence of both the 3,4-dimethoxyphenyl and 3-nitrophenyl groups in 4-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine provides a unique combination of electronic and steric effects, which can influence its chemical reactivity and biological activity. This dual substitution pattern may enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-23-15-7-6-11(8-16(15)24-2)14-10-25-17(19-14)18-12-4-3-5-13(9-12)20(21)22/h3-10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRIBNOKBDSPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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